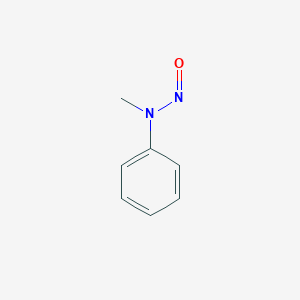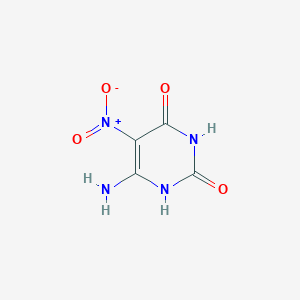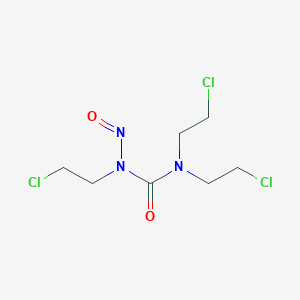![molecular formula C19H21NaO11 B014783 Sodium;(2R,4S,5R,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate CAS No. 123269-95-4](/img/structure/B14783.png)
Sodium;(2R,4S,5R,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Incadronic acid, also known as incadronate, is a nitrogen-containing bisphosphonate. It was first described in the literature in 1991. This compound has been investigated for its potential in treating hypercalcemia of malignancy, myeloma, leukemia, and other cancers .
Scientific Research Applications
Incadronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving bisphosphonates.
Biology: Investigated for its effects on bone metabolism and osteoclast activity.
Medicine: Explored for its potential in treating hypercalcemia of malignancy, myeloma, leukemia, and other cancers.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Incadronic acid can be synthesized through a multi-step process involving the reaction of cycloheptylamine with methylenebisphosphonic acid. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the correct formation of the bisphosphonate structure .
Industrial Production Methods: Industrial production of incadronic acid involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes purification steps to isolate the desired product and remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Incadronic acid undergoes various chemical reactions, including:
Oxidation: Incadronic acid can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the bisphosphonate structure, potentially altering its biological activity.
Substitution: Substitution reactions can occur at the nitrogen or phosphonate groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bisphosphonates, while substitution can produce a range of derivatives with different functional groups .
Mechanism of Action
Incadronic acid exerts its effects by binding to hydroxyapatite in bone tissue. Osteoclasts, which mediate bone resorption, take up the bisphosphonate. The compound disrupts the function of osteoclasts by inhibiting the mevalonate pathway, specifically targeting farnesyl diphosphate synthase. This inhibition prevents the prenylation of GTP-binding proteins like Rap1, leading to apoptosis of osteoclasts and reduced bone resorption .
Similar Compounds:
- Pamidronic acid
- Zoledronic acid
- Alendronic acid
Comparison: Incadronic acid is unique among bisphosphonates due to its specific structure and mechanism of action. While other bisphosphonates like pamidronic acid and zoledronic acid also inhibit bone resorption, incadronic acid has been shown to induce apoptosis in hematopoietic tumor cells by inhibiting components of the mevalonate pathway .
properties
CAS RN |
123269-95-4 |
|---|---|
Molecular Formula |
C19H21NaO11 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
sodium;(2R,4S,5R,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C19H22O11.Na/c1-8-4-14(23)28-13-5-9(2-3-10(8)13)29-19(18(26)27)6-11(21)15(24)17(30-19)16(25)12(22)7-20;/h2-5,11-12,15-17,20-22,24-25H,6-7H2,1H3,(H,26,27);/q;+1/p-1/t11-,12+,15+,16+,17+,19-;/m0./s1 |
InChI Key |
OXZCSFSZSATTLJ-GATWHZELSA-M |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)O)O)C(=O)[O-].[Na+] |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)O)O)C(=O)[O-].[Na+] |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)O)O)C(=O)[O-].[Na+] |
synonyms |
4-Methyl-2-oxo-2H-1-benzopyran-7-yl 3-Deoxy-D-glycero-α-D-galacto-2-nonulopyranosidonic Acid Monosodium Salt; _x000B_4-Mu-KDN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate](/img/structure/B14726.png)
![6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B14734.png)

![Acetic acid, [(4-aminophenyl)amino]oxo-](/img/structure/B14738.png)



![5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B14746.png)
